molecular formula C8H7NO4S B13351252 6-Benzoxazolesulfonic acid, 2-methyl-

6-Benzoxazolesulfonic acid, 2-methyl-

Cat. No.: B13351252
M. Wt: 213.21 g/mol
InChI Key: VXRHUDBMQAYGBE-UHFFFAOYSA-N
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Description

2-methylbenzo[d]oxazole-6-sulfonic acid is a heterocyclic aromatic compound that features a benzoxazole core with a methyl group at the 2-position and a sulfonic acid group at the 6-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbenzo[d]oxazole-6-sulfonic acid can be achieved through various methods. One common approach involves the cyclization of 2-aminophenol with carboxylic acids or aldehydes, followed by sulfonation. For instance, the reaction of 2-aminophenol with methyl carboxylic acid under acidic conditions can yield 2-methylbenzoxazole, which can then be sulfonated using sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the synthesis of benzoxazole derivatives often involves the use of transition-metal-catalyzed reactions. Palladium-catalyzed C-H functionalization and intramolecular oxidative C-O coupling reactions are commonly employed to achieve high yields and selectivity . The use of eco-friendly catalysts and solvent-free conditions is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methylbenzo[d]oxazole-6-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, sulfonamides, and other functionalized compounds .

Scientific Research Applications

2-methylbenzo[d]oxazole-6-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbenzo[d]oxazole-6-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylbenzo[d]oxazole-6-sulfonic acid is unique due to the presence of both a methyl group and a sulfonic acid group, which confer distinct chemical and biological properties. The sulfonic acid group enhances water solubility and allows for diverse chemical modifications, making it a versatile compound in various applications .

Properties

IUPAC Name

2-methyl-1,3-benzoxazole-6-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-5-9-7-3-2-6(14(10,11)12)4-8(7)13-5/h2-4H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRHUDBMQAYGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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